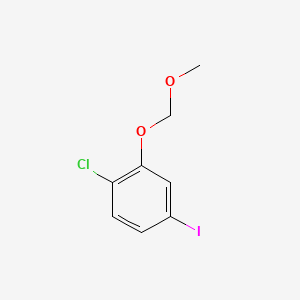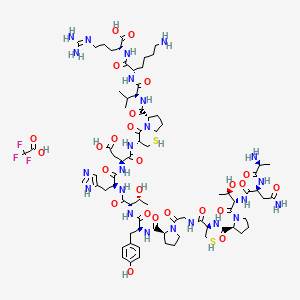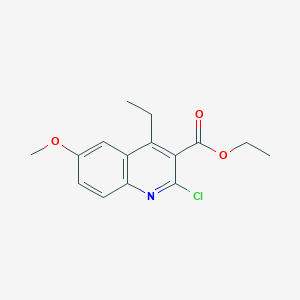
N,N-diethyl-5-nitro-2-phenylmethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-5-nitro-2-phenylmethoxybenzamide is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of a nitro group, a phenylmethoxy group, and a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-5-nitro-2-phenylmethoxybenzamide typically involves the nitration of a suitable benzamide precursor followed by the introduction of the phenylmethoxy group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-diethyl-5-nitro-2-phenylmethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
N,N-diethyl-5-nitro-2-phenylmethoxybenzamide has been explored for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-diethyl-5-nitro-2-phenylmethoxybenzamide involves its interaction with specific molecular targets. The nitro group and phenylmethoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Protonitazene: N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]benzimidazole-1-ethanamine.
Isotonitazene: N,N-diethyl-2-[[4-(1-methylethoxy)phenyl]methyl]-5-nitro-1H-benzimidazole-1-ethanamine.
Metonitazene: N,N-diethyl-2-[(4-methoxyphenyl)methyl]-5-nitro-1H-benzimidazole-1-ethanamine.
Uniqueness
N,N-diethyl-5-nitro-2-phenylmethoxybenzamide is unique due to its specific substitution pattern and the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
53572-74-0 |
|---|---|
Formule moléculaire |
C18H20N2O4 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
N,N-diethyl-5-nitro-2-phenylmethoxybenzamide |
InChI |
InChI=1S/C18H20N2O4/c1-3-19(4-2)18(21)16-12-15(20(22)23)10-11-17(16)24-13-14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3 |
Clé InChI |
AWYYGWUQZWMMLW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((3-Nitro-6-[(1-oxidopyridinium-2-YL)thio]-2-pyridyl)thio)pyridinium-1-olate](/img/structure/B14018458.png)
![Ethyl 2-[(1-ethoxycarbonyl-3-methylsulfanyl-propyl)carbamoylamino]-4-methylsulfanyl-butanoate](/img/structure/B14018469.png)

![1-[(4-Chlorophenyl)sulfanylmethyl]piperidine](/img/structure/B14018481.png)
![4-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]benzenesulfonamide](/img/structure/B14018491.png)

![n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide](/img/structure/B14018497.png)







